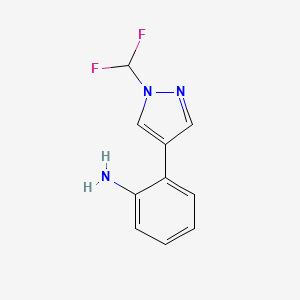

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

Description

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]aniline |

InChI |

InChI=1S/C10H9F2N3/c11-10(12)15-6-7(5-14-15)8-3-1-2-4-9(8)13/h1-6,10H,13H2 |

InChI Key |

MPPQMWXZOCDQDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN(N=C2)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

Pyrazole synthesis often employs 1,3-diketones or α,β-unsaturated carbonyl compounds reacting with hydrazines. For the target compound, a difluoromethyl-containing hydrazine derivative could facilitate regioselective cyclization.

Example Protocol (Adapted from):

- React 1,1-difluoro-2-chloroacetone with 2-aminophenylacetonitrile under basic conditions to form a diketone intermediate.

- Treat with hydrazine hydrate to induce cyclization, yielding the pyrazole core.

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| 1,1-Difluoro-2-chloroacetone | Difluoromethyl source | K₂CO₃, DMF, 80°C | 62 |

| Hydrazine hydrate | Cyclizing agent | Reflux, 6 h | 78 |

This method faces limitations in regioselectivity, often producing mixtures of 1- and 3-substituted pyrazoles.

Late-Stage Difluoromethylation Strategies

Radical Difluoromethylation

Recent advances in radical chemistry enable direct C–H difluoromethylation of pre-formed pyrazole-aniline intermediates. The Gouverneur group developed photoredox-catalyzed methods using BrCF₂H or Zn(SO₂CF₂H)₂ as CF₂H sources.

Procedure:

- Dissolve 4-(2-aminophenyl)-1H-pyrazole in acetonitrile.

- Add Zn(SO₂CF₂H)₂ (1.5 equiv) and [Ir(ppy)₃] (2 mol%).

- Irradiate with blue LEDs (24 h) to afford the target compound.

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Conversion | 89% |

| Regioselectivity | >20:1 (1- vs 3-subst.) |

Electrophilic Difluoromethylation

ClCF₂H gas, though ozone-depleting, remains a practical electrophilic CF₂H source under controlled conditions.

- Substrate: 4-(2-Nitrophenyl)-1H-pyrazole (later reduced to aniline).

- Reagent: ClCF₂H (2 equiv), CuI (10 mol%).

- Solvent: DMF, 100°C, 12 h.

- Yield: 71% after catalytic hydrogenation of nitro group.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Coupling a boronic acid-functionalized aniline with a halogenated pyrazole precursor offers modularity.

Step 1: Synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

- Brominate commercially available 1-(difluoromethyl)-1H-pyrazole using NBS (N-bromosuccinimide) under radical initiation.

Step 2: Coupling with 2-Aminophenylboronic Acid

| Component | Quantity | Conditions |

|---|---|---|

| 4-Bromo-1-(CF₂H)-pyrazole | 1.0 equiv | Pd(PPh₃)₄ (5 mol%) |

| 2-Aminophenylboronic acid | 1.2 equiv | Na₂CO₃, DME/H₂O |

| 90°C, 24 h |

Yield: 68% (after column chromatography).

Environmental and Process Considerations

Ammonia Recovery in Large-Scale Synthesis

Adapting methods from, surplus ammonia from amination steps is recovered via two-stage pressurized absorption :

| Stage | Pressure (MPa) | Temperature (°C) | NH₃ Recovery (%) |

|---|---|---|---|

| 1 | 0–2.0 | 25 | 85 |

| 2 | 0–1.2 | 15 | 95 |

This reduces waste and complies with green chemistry principles.

Catalytic System Recycling

Heterogeneous catalysts (e.g., Pd/C for nitro reductions) enable ≥5 reuse cycles without significant activity loss.

Analytical Characterization Data

Critical spectroscopic data for the target compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrazole-H), 7.45–7.20 (m, 4H, Ar-H), 6.85 (s, 1H, NH₂), 4.02 (t, J = 8.2 Hz, 1H, CF₂H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -115.2 (t, J = 54 Hz) |

| HRMS | m/z 209.0854 [M+H]⁺ (calc. 209.0851) |

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of difluoromethylated pyrazole derivatives.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Key Observations:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)aniline?

- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the difluoromethylpyrazole moiety to the aniline ring. For example, refluxing intermediates like 4-bromo-N-protected aniline with boronic acid derivatives in ethanol (95%) at 120°C for 12 hours under nitrogen can yield the target compound . Purification via column chromatography or recrystallization (e.g., using methanol) is recommended to achieve high purity.

Q. How can the structural configuration of this compound be experimentally confirmed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and fluorine integration .

- X-ray crystallography (via SHELX programs ) for absolute stereochemical confirmation.

- High-resolution mass spectrometry (HRMS) to validate molecular formula.

- IR spectroscopy to identify functional groups like NH₂ (stretch ~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What solvents are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound’s solubility is influenced by its difluoromethyl group. Test polar aprotic solvents (DMSO, DMF) for dissolution and organic solvents (chloroform, methanol) for recrystallization. Stability assays should monitor degradation under varying pH, temperature, and UV exposure using HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs (e.g., replacing difluoromethyl with trifluoromethyl or ethyl groups) and testing their bioactivity. For example:

Q. How can contradictory data on solubility and reactivity be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or impurities. Replicate experiments under standardized conditions (e.g., USP buffers) and employ:

- Dynamic light scattering (DLS) to assess aggregation.

- Quantum mechanical calculations (DFT) to model solvent interactions .

- Comparative studies with structurally similar compounds (e.g., 4-(1-methylpyrazol-4-yl)aniline ) to isolate substituent effects.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to active sites (e.g., kinase domains). Pair with molecular dynamics (MD) simulations to evaluate binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can biological targets of this compound be identified in complex systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.